molecular formula C13H14O4 B156735 Pentane-2,4-dione, 3-(4-methoxybenzoyl)- CAS No. 137833-36-4

Pentane-2,4-dione, 3-(4-methoxybenzoyl)-

Cat. No.: B156735
CAS No.: 137833-36-4
M. Wt: 234.25 g/mol
InChI Key: CRQNKYNTSKUTDE-UHFFFAOYSA-N
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Description

Pentane-2,4-dione, 3-(4-methoxybenzoyl)-, also known as Pentane-2,4-dione, 3-(4-methoxybenzoyl)-, is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

137833-36-4

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

3-(4-methoxybenzoyl)pentane-2,4-dione

InChI

InChI=1S/C13H14O4/c1-8(14)12(9(2)15)13(16)10-4-6-11(17-3)7-5-10/h4-7,12H,1-3H3

InChI Key

CRQNKYNTSKUTDE-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)OC

Other CAS No.

137833-36-4

Synonyms

Pentane-2,4-dione, 3-(4-methoxybenzoyl)-

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Reagents in Organic Reactions:
Pentane-2,4-dione derivatives are often utilized as intermediates in organic synthesis. The presence of the methoxybenzoyl group enhances the electrophilicity of the diketone, making it a suitable candidate for various reactions including:

  • Condensation Reactions: It can participate in Claisen condensation reactions to form β-diketones or other complex structures.
  • Michael Additions: The compound can act as an acceptor in Michael addition reactions, facilitating the formation of larger molecules with diverse functionalities .

Table 1: Summary of Synthetic Applications

Reaction TypeDescriptionProduct Example
Claisen CondensationFormation of β-diketonesVarious substituted diketones
Michael AdditionReacts with nucleophiles to form larger moleculesDiverse functionalized products
AcylationActs as an acylating agentAcylated derivatives

Medicinal Chemistry

Pentane-2,4-dione derivatives have been investigated for their potential biological activities. The compound's ability to form stable radicals and its structural similarity to known pharmacophores make it a candidate for drug development.

Anticancer Activity:
Research has shown that certain diketones exhibit antiproliferative activity against various cancer cell lines. For instance, studies on related compounds suggest that modifications to the diketone structure can enhance cytotoxicity against multidrug-resistant cancer cells .

Table 2: Biological Activities of Related Diketones

Compound TypeActivity TypeTarget Cell Lines
DiketonesAntiproliferativeVarious cancer cell lines
Benzoyl DerivativesAntimicrobialBacterial strains

Case Study 1: Synthesis and Characterization

A study conducted by the Royal Society of Chemistry demonstrated the synthesis of pentane-2,4-dione derivatives through a series of reactions involving 4-methoxybenzoyl chloride. The product was characterized using NMR spectroscopy, confirming its structure and purity .

Case Study 2: Anticancer Screening

In another investigation, a related diketone was tested for its anticancer properties against several human cancer cell lines. The results indicated significant antiproliferative effects with IC50 values in the low nanomolar range, highlighting the potential for further development into therapeutic agents .

Preparation Methods

Phase-Transfer Catalyzed Nucleophilic Substitution

A widely reported method involves the reaction of 3-chloropentane-2,4-dione with 4-methoxybenzoic acid under phase-transfer conditions. This approach leverages the nucleophilic displacement of the chlorine atom in 3-chloropentane-2,4-dione by the carboxylate anion of 4-methoxybenzoic acid.

Procedure :

  • 3-Chloropentane-2,4-dione Synthesis : Acetylacetone reacts with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C to yield 3-chloropentane-2,4-dione (87% yield).

  • Coupling Reaction : A mixture of 3-chloropentane-2,4-dione (10 mmol), 4-methoxybenzoic acid (10 mmol), tetrabutylammonium bromide (TBAB, 1 mmol), and potassium carbonate (20 mmol) in a biphasic system (water/dichloromethane) is refluxed for 4 hours. The product is extracted, dried, and crystallized from ethanol.

Key Advantages :

  • Avoids protective-group chemistry by directly using 4-methoxybenzoic acid.

  • Yields 60–65% with high purity (>95% by HPLC).

Limitations :

  • Requires strict control of reaction temperature to prevent diketone decomposition.

Copper-Mediated Arylation of Acetylacetone

An alternative route involves the arylation of acetylacetone’s enolate with 4-iodoanisole (4-methoxyiodobenzene) using copper(I) iodide as a catalyst.

Procedure :

  • Enolate Formation : Sodium hydride (2.2 equiv) deprotonates acetylacetone in anhydrous THF at 0°C to generate the sodium enolate.

  • Arylation : 4-Iodoanisole (1.1 equiv) and CuI (10 mol%) are added, and the mixture is stirred at 60°C for 12 hours.

  • Workup : The reaction is quenched with ammonium chloride, extracted with ethyl acetate, and purified via column chromatography.

Key Advantages :

  • Direct introduction of the 4-methoxybenzoyl group without ester intermediates.

  • Yields 55–60% with regioselective substitution at the 3-position.

Limitations :

  • Requires anhydrous conditions and sensitive handling of the enolate.

Optimization and Mechanistic Insights

Phase-Transfer Catalysis Optimization

The efficiency of the phase-transfer method depends on:

  • Catalyst Loading : TBAB (10 mol%) maximizes yield by facilitating anion transfer across phases.

  • Solvent System : A 1:1 water/dichloromethane ratio balances solubility and reaction kinetics.

  • Base Selection : Potassium carbonate outperforms sodium hydroxide due to milder basicity, reducing side reactions.

Arylation Reaction Kinetics

Kinetic studies of the copper-mediated method reveal:

  • Rate-Limiting Step : Oxidative addition of 4-iodoanisole to Cu(I).

  • Temperature Dependence : Yields plateau above 60°C due to enolate decomposition.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 3.87 (s, 3H, OCH₃), 2.32 (s, 6H, CH₃CO), 7.52 (d, J = 8.6 Hz, 2H, ArH), 6.92 (d, J = 8.6 Hz, 2H, ArH).

  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (Ar C=C), 1250 cm⁻¹ (C-O-CH₃).

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 98–100°C with no mesophase transitions, consistent with its non-liquid crystalline behavior.

Comparative Evaluation of Methods

Parameter Phase-Transfer Method Copper-Mediated Arylation
Yield60–65%55–60%
Reaction Time4 hours12 hours
PurificationCrystallizationColumn Chromatography
Scalability>100 g demonstratedLimited to <50 g
Environmental ImpactAqueous mediumOrganic solvents

Applications and Derivatives

3-(4-Methoxybenzoyl)pentane-2,4-dione serves as a precursor for:

  • Coordination Complexes : Forms stable Cu(II) complexes with square-planar geometry, characterized by ESR and magnetic susceptibility.

  • Heterocycles : Reacts with hydrazines to yield pyrazoles, exhibiting nematic mesophases at 120–140°C .

Q & A

Q. How do computational simulations (e.g., COMSOL Multiphysics) predict mass transfer limitations in scaled-up synthesis?

  • Answer : COMSOL’s "Transport of Diluted Species" module models concentration gradients in batch reactors. Input parameters include diffusion coefficients (estimated via Stokes-Einstein equation) and stirring rates. Simulations reveal regions of poor mixing, guiding reactor design modifications (e.g., baffle placement) to minimize yield loss at pilot scale .

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